molecular formula C6H12N2O3 B12821120 5-Ethoxy-5-hydroxy-1-methylimidazolidin-2-one

5-Ethoxy-5-hydroxy-1-methylimidazolidin-2-one

Cat. No.: B12821120
M. Wt: 160.17 g/mol
InChI Key: STEAFNMRCOQFPY-UHFFFAOYSA-N
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Description

5-Ethoxy-5-hydroxy-1-methylimidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxy group, and a methyl group attached to the imidazolidinone ring. Imidazolidinones are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-5-hydroxy-1-methylimidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with an ethoxy-substituted reagent, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-5-hydroxy-1-methylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidazolidinone ring can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced imidazolidinone derivative.

    Substitution: Formation of various substituted imidazolidinone derivatives.

Scientific Research Applications

5-Ethoxy-5-hydroxy-1-methylimidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-Ethoxy-5-hydroxy-1-methylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-1-methylimidazolidin-2-one: Lacks the ethoxy group, leading to different chemical properties.

    5-Ethoxy-1-methylimidazolidin-2-one: Lacks the hydroxy group, affecting its reactivity and applications.

    1-Methylimidazolidin-2-one: Lacks both the ethoxy and hydroxy groups, making it less versatile.

Uniqueness

5-Ethoxy-5-hydroxy-1-methylimidazolidin-2-one is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

5-ethoxy-5-hydroxy-1-methylimidazolidin-2-one

InChI

InChI=1S/C6H12N2O3/c1-3-11-6(10)4-7-5(9)8(6)2/h10H,3-4H2,1-2H3,(H,7,9)

InChI Key

STEAFNMRCOQFPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CNC(=O)N1C)O

Origin of Product

United States

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